molecular formula C15H20O B12621075 1-(1-Cyclohexylideneethyl)-4-methoxybenzene CAS No. 919789-93-8

1-(1-Cyclohexylideneethyl)-4-methoxybenzene

Cat. No.: B12621075
CAS No.: 919789-93-8
M. Wt: 216.32 g/mol
InChI Key: LNSXMTSOEHLDNX-UHFFFAOYSA-N
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Description

1-(1-Cyclohexylideneethyl)-4-methoxybenzene is an organic compound with the molecular formula C15H20O It is characterized by a cyclohexylidene group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of a benzaldehyde derivative with an enamine derivative, followed by hydrolysis . The reaction typically proceeds under mild conditions, with good yields.

Industrial Production Methods: Industrial production of this compound may involve the use of olefins and substituted malonic acid derivatives in the presence of a catalyst through a cyclization reaction . This method is advantageous due to its high yield, mild reaction conditions, and minimal waste production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group on the benzene ring directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexyl derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

1-(1-Cyclohexylideneethyl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • Cyclohexylideneacetone
  • Cyclohexylidene-phenyl-acetonitrile
  • Cyclohexylidene-malononitrile

Comparison: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene stands out due to its methoxy-substituted benzene ring, which imparts unique chemical properties and reactivity.

Properties

CAS No.

919789-93-8

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(1-cyclohexylideneethyl)-4-methoxybenzene

InChI

InChI=1S/C15H20O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h8-11H,3-7H2,1-2H3

InChI Key

LNSXMTSOEHLDNX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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